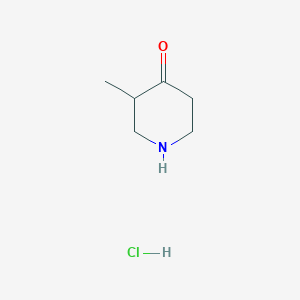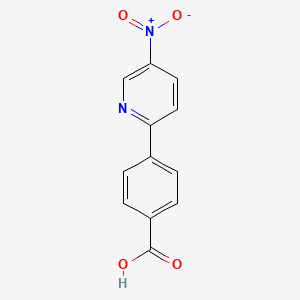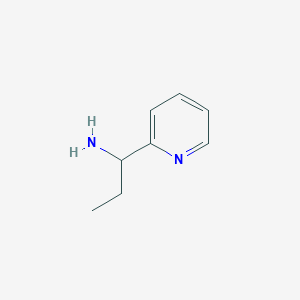![molecular formula C13H19ClFNO B1322781 4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride CAS No. 614731-78-1](/img/structure/B1322781.png)
4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride" is a halogenated piperidine derivative that has been explored for its potential as a radiolabeled probe for sigma-1 receptors. The research on similar compounds has shown that halogenated 4-(phenoxymethyl)piperidines can be synthesized and have the potential to bind to sigma receptors with varying affinities, as well as to the dopamine transporter (DAT) . These compounds have been evaluated using in vitro receptor binding assays to determine their affinity and selectivity, and their lipophilicity has been estimated using HPLC analysis .
Synthesis Analysis
The synthesis of halogenated 4-(phenoxymethyl)piperidines involves the introduction of various N-substituents and moieties on the phenoxy ring. The N-substituents examined include fluoroalkyl, hydroxyalkyl, iodopropenyl, and benzyl groups with ortho-, meta-, and para-substitutions. The moieties on the phenoxy ring that have been explored include 4-iodo, 4-bromo, 4-nitro, 4-cyano, 3-bromo, and pentafluoro substituents . These modifications can significantly affect the binding affinity and selectivity of the compounds for sigma-1 and sigma-2 receptors.
Molecular Structure Analysis
The molecular structure of these compounds, particularly the position and type of halogen substitution, plays a crucial role in determining their affinity for sigma receptors and the dopamine transporter. For instance, the presence of a 4-cyano group on the phenoxy ring has been associated with promising binding characteristics . The dissociation constants for sigma-1 and sigma-2 receptors can vary widely depending on the specific structural features of the compound.
Chemical Reactions Analysis
The chemical reactivity of halogenated 4-(phenoxymethyl)piperidines is influenced by the halogen substituents and other functional groups present in the molecule. These compounds can undergo further chemical transformations, which may be utilized in the synthesis of radiolabeled probes. For example, the iodinated ligand 1-(trans-iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine was successfully labeled with iodine-123 for in vivo studies .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their log P values, are critical for their potential use as radiolabeled probes. A compound's lipophilicity can influence its ability to cross the blood-brain barrier and its distribution in various organs. The studies have shown that compounds with suitable log P values can achieve high uptake and retention in the brain and other organs, which is essential for in vivo imaging of sigma receptors . The specific binding of these compounds to sigma receptors in various organs has been confirmed through blocking studies, indicating their potential utility in tomographic studies .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- The compound is synthesized and evaluated as a selective serotonin reuptake inhibitor (SSRI) with potentially fewer adverse reactions compared to typical SSRIs. It exhibits single-site binding at the serotonin reuptake transporter but shows less potency than conventional SSRIs (Dorsey et al., 2004).
Pharmacological Properties
- Paroxetine hydrochloride, a derivative, is used in treating various disorders like depression and anxiety. The paper documents its physicochemical properties, spectroscopic data, and pharmacological effects (Germann et al., 2013).
Copolymer Synthesis
- The compound is used in the synthesis of novel trisubstituted ethylenes and copolymerized with styrene. The process involves piperidine catalyzed Knoevenagel condensation, indicating its role in material science and polymer chemistry (Kharas et al., 2016).
Neuroleptic Applications
- It is synthesized for use in metabolic studies related to neuroleptic agents. This indicates its potential application in neuroscience and pharmacology research (Nakatsuka et al., 1981).
Antioxidant Properties
- Analogues of the compound are potent inhibitors of lipid peroxidation, demonstrating antioxidant properties. This has implications in studying oxidative stress and potential therapeutic applications (Domány et al., 1996).
Anti-Acetylcholinesterase Activity
- Derivatives of the compound are synthesized and evaluated for anti-acetylcholinesterase activity, indicating its potential use in treating conditions like Alzheimer's disease (Sugimoto et al., 1990).
Antimicrobial Evaluation
- The compound is used in synthesizing fluoroquinolone analogs, which exhibit significant antimicrobial activity. This highlights its role in developing new antimicrobial agents (Prasad et al., 2017).
Dopamine Transporter Affinity
- Piperidine analogues of the compound exhibit high affinity for the dopamine transporter, suggesting its use in neuroscience and the study of neurotransmitter systems (Prisinzano et al., 2002).
5-HT2 Antagonist Activity
- The compound is involved in synthesizing derivatives with 5-HT2 antagonist activity, important for research in neuropsychopharmacology (Watanabe et al., 1993).
σ-1 Receptors Probing
- Halogenated derivatives of the compound are developed as potential δ receptor ligands, with applications in brain and organ imaging studies (Waterhouse et al., 1997).
Cytotoxic and Anticancer Agents
- Novel derivatives of the compound are synthesized and exhibit significant cytotoxicity against various cancer cells, indicating its potential in oncology research (Dimmock et al., 1998).
Safety And Hazards
Eigenschaften
IUPAC Name |
4-[2-(2-fluorophenoxy)ethyl]piperidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FNO.ClH/c14-12-3-1-2-4-13(12)16-10-7-11-5-8-15-9-6-11;/h1-4,11,15H,5-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXGHLCMMYJIGMC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=CC=CC=C2F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2-Fluorophenoxy)ethyl]piperidine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-amine hydrochloride](/img/structure/B1322698.png)

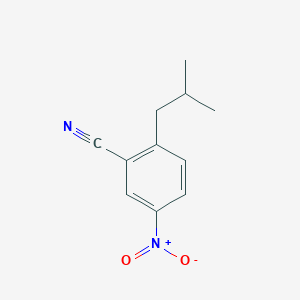
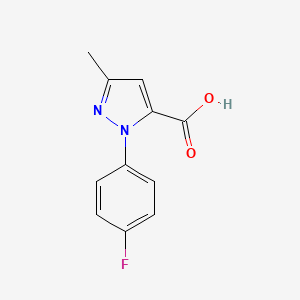
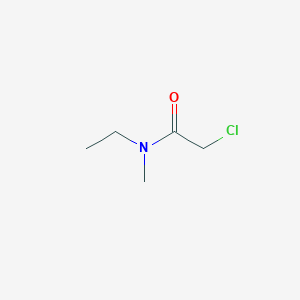
![2,3,4,5-Tetrahydrobenzo[f][1,4]thiazepine hydrochloride](/img/structure/B1322711.png)
![3-[Methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1322712.png)

